Cas no 1049445-01-3 (4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide)

4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide structure
1049445-01-3 structure
Product name:4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
CAS No:1049445-01-3
MF:C21H28N4O3S
Molecular Weight:416.537023544312
CID:6387429
PubChem ID:42266268

4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide 化学的及び物理的性質

名前と識別子

    • 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
    • F5264-0096
    • VU0639903-1
    • 4-(N,N-dimethylsulfamoyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide
    • 1049445-01-3
    • CCG-296980
    • AKOS024504103
    • インチ: 1S/C21H28N4O3S/c1-23(2)29(27,28)20-10-8-18(9-11-20)21(26)22-12-13-24-14-16-25(17-15-24)19-6-4-3-5-7-19/h3-11H,12-17H2,1-2H3,(H,22,26)
    • InChIKey: WTGORQKZYKYMAR-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)C(NCCN1CCN(C2C=CC=CC=2)CC1)=O)(N(C)C)(=O)=O

計算された属性

  • 精确分子量: 416.18821194g/mol
  • 同位素质量: 416.18821194g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 612
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 81.3Ų

4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5264-0096-5μmol
4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
1049445-01-3
5μmol
$63.0 2023-09-10
Life Chemicals
F5264-0096-10μmol
4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
1049445-01-3
10μmol
$69.0 2023-09-10
Life Chemicals
F5264-0096-75mg
4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
1049445-01-3
75mg
$208.0 2023-09-10
Life Chemicals
F5264-0096-25mg
4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
1049445-01-3
25mg
$109.0 2023-09-10
Life Chemicals
F5264-0096-4mg
4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
1049445-01-3
4mg
$66.0 2023-09-10
Life Chemicals
F5264-0096-40mg
4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
1049445-01-3
40mg
$140.0 2023-09-10
Life Chemicals
F5264-0096-5mg
4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
1049445-01-3
5mg
$69.0 2023-09-10
Life Chemicals
F5264-0096-10mg
4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
1049445-01-3
10mg
$79.0 2023-09-10
Life Chemicals
F5264-0096-15mg
4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
1049445-01-3
15mg
$89.0 2023-09-10
Life Chemicals
F5264-0096-20mg
4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
1049445-01-3
20mg
$99.0 2023-09-10

4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide 関連文献

4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamideに関する追加情報

Introduction to 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS No. 1049445-01-3)

4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide, identified by its Chemical Abstracts Service (CAS) number 1049445-01-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a benzamide core substituted with a dimethylsulfamoyl group and an N-[2-(4-phenylpiperazin-1-yl)ethyl] side chain, exhibits intriguing structural and functional properties that make it a promising candidate for further exploration in drug discovery and therapeutic applications.

The structural framework of 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide incorporates several key pharmacophoric elements. The benzamide moiety, a well-known pharmacological scaffold, is often associated with analgesic, anti-inflammatory, and neuroprotective activities. The dimethylsulfamoyl group introduces a polar, charged functionality that can enhance solubility and interact with biological targets, while the 4-phenylpiperazine moiety is frequently found in psychoactive drugs due to its ability to modulate central nervous system (CNS) receptors. The N-substituted ethyl chain provides additional conformational flexibility, which can influence binding affinity and metabolic stability.

In recent years, the development of novel psychoactive substances (NPS) has prompted extensive research into the pharmacological effects of piperazine derivatives. The 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide structure represents an interesting hybrid molecule that combines the properties of benzamide and phenylpiperazine compounds. Preliminary in vitro studies have suggested potential activity in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are implicated in mood disorders, addiction, and cognitive functions.

The synthesis of 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the benzamide bond, introduction of the dimethylsulfamoyl group, and elaboration of the phenylpiperazine side chain. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct the carbon-nitrogen bond between the benzamide nitrogen and the piperazine ring. The final product must undergo rigorous analytical characterization, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC), to confirm its identity and purity.

The pharmacological profile of 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide has been the subject of several preliminary investigations. In cell-based assays, this compound has demonstrated moderate affinity for certain serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes. These interactions suggest potential therapeutic applications in treating conditions such as depression, anxiety disorders, and schizophrenia. Additionally, its structural similarity to known atypical antipsychotics may make it a valuable scaffold for developing next-generation CNS drugs with improved efficacy and reduced side effects.

One of the most compelling aspects of 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is its potential for further chemical modification to optimize pharmacokinetic properties. The presence of multiple functional groups provides numerous opportunities for derivatization. For instance, altering the length or composition of the N-substituted ethyl chain could fine-tune metabolic stability or blood-brain barrier penetration. Similarly, modifications to the phenyl ring or sulfamoyl group might enhance binding selectivity or reduce off-target effects.

Recent advances in computational chemistry have enabled more efficient virtual screening approaches to identify lead compounds like 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide. Molecular docking simulations can predict binding modes and affinities for various biological targets, while machine learning models can assist in optimizing molecular properties based on experimental data. These tools are particularly valuable in modern drug discovery pipelines, where rapid identification of promising candidates is essential.

The clinical development of novel therapeutics requires not only potent biological activity but also favorable pharmacokinetic profiles. The solubility and bioavailability of 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide are critical factors that must be carefully evaluated during preclinical studies. Formulation strategies such as prodrug design or use of solubilizing excipients may be employed to enhance oral bioavailability if initial assessments reveal poor solubility or absorption.

Regulatory considerations also play a significant role in advancing compounds like 1049445-01-3 into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized materials meet high-quality standards for safety and efficacy testing. Furthermore, adherence to international guidelines on new chemical entities (NCEs) facilitates smoother progression through regulatory review processes.

The broader significance of 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-y l)eth y l]benz amide lies in its potential contribution to addressing unmet medical needs through innovative drug design principles. By leveraging structural motifs from established therapeutic classes while introducing novel modifications, this compound exemplifies how interdisciplinary collaboration between organic chemists, pharmacologists,and bioinformaticians can yield promising candidates for future treatments.

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